Home > Products > Screening Compounds P79693 > 1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine - 1094418-20-8

1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

Catalog Number: EVT-1727548
CAS Number: 1094418-20-8
Molecular Formula: C10H13ClN4
Molecular Weight: 224.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine belongs to the class of pyrazolo[3,4-d]pyrimidines, which are recognized as bioisosteres of purines. [] This structural similarity to purines makes them attractive scaffolds in medicinal chemistry, particularly for developing enzyme inhibitors with potential applications in treating various diseases. []

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • Compound Description: This compound is a versatile intermediate used in the synthesis of diverse disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, some of which have shown potential pharmacological properties [].
  • Relevance: This compound shares the core pyrazolo[3,4-d]pyrimidine structure with 1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine. The key difference is the substitution at the N1 and C6 positions. While the target compound has a tert-butyl group at N1 and a methyl group at C6, this related compound has a methyl group at N1 and a chloromethyl group at C6. This difference in substitution patterns highlights the versatility of the pyrazolo[3,4-d]pyrimidine scaffold for exploring structure-activity relationships [].

6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Compound Description: This compound represents a functionally 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidine, a class known for diverse pharmacological activities [].
  • Relevance: This compound shares the pyrazolo[3,4-d]pyrimidine core structure with 1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine. The structural variation lies in the substituents at the N1, C4, and C6 positions. While the target compound possesses a tert-butyl group at N1, a chlorine atom at C4, and a methyl group at C6, this related compound has a methyl group at N1, a methylamino group at C4, and a chloromethyl group at C6 [].

4-Chloro-6-methyl-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)pyrazolo[3,4-d]pyrimidine

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of various pyrazolo[3,4-d]pyrimidine ribonucleosides. These ribonucleosides are being investigated for their potential as antiparasitic agents [].
Overview

1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound belonging to the class of pyrazolopyrimidines. This compound features a unique structure characterized by a pyrazole ring fused to a pyrimidine ring, making it an important building block in organic synthesis and medicinal chemistry. Its chemical formula is C10H13ClN4C_{10}H_{13}ClN_{4}, and it is identified by the CAS number 1094418-20-8. This compound has garnered attention for its potential biological activities, including antiviral, anticancer, and antimicrobial properties, which are currently under investigation in various scientific studies .

Source and Classification

1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine can be sourced from chemical suppliers and databases such as PubChem and BenchChem. It is classified under heterocyclic compounds, specifically within the group of pyrazolopyrimidines. The compound's structural features make it a versatile intermediate for synthesizing more complex heterocyclic structures .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-3-methyl-1H-pyrazole with tert-butyl isocyanide in the presence of a base can yield the desired compound.

Another method involves the reaction of 1-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine with ammonia in dioxane, which can also produce the target compound . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent choice, and catalyst selection to enhance yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine can be described as follows:

  • InChI: InChI=1S/C10H13ClN4/c1-6-13-8(11)7-5-12-15(9(7)14-6)10(2,3)4/h5H,1-4H3
  • InChI Key: KDEXLYBQKVAZMI-UHFFFAOYSA-N
  • Empirical Formula: C10H13ClN4C_{10}H_{13}ClN_{4}

The structure includes a tert-butyl group at position 1, a chlorine atom at position 4, and a methyl group at position 6 of the pyrazolo[3,4-d]pyrimidine framework. The presence of these substituents influences both the physical and chemical properties of the compound .

Chemical Reactions Analysis

Reactions and Technical Details

1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions:

  • Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions. This leads to diverse derivatives that may exhibit different biological activities.
  • Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify its electronic properties.
  • Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts .

Mechanism of Action

Process and Data

The mechanism of action for 1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is closely related to its biological activity. Studies suggest that this compound may interact with specific biological targets within cells, potentially inhibiting certain enzymes or pathways involved in disease progression. For example, its analogs have shown promise in binding to targets associated with cancer cell proliferation .

Research into its binding modes indicates that modifications to the structure can significantly affect its efficacy and selectivity against various biological targets .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine include:

  • Molecular Weight: 213.68 g/mol
  • Melting Point: Specific melting point data may vary but is generally reported around 170–171 °C.

Chemical properties include:

  • Solubility: The solubility profile varies depending on the solvent system used; it is often soluble in organic solvents like dichloromethane or methanol.

The density is calculated at approximately 1.493 g cm31.493\text{ g cm}^3, indicating it is denser than water .

Applications

Scientific Uses

The applications of 1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine span various fields:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: The compound is studied for its potential biological activities such as antiviral, anticancer, and antimicrobial effects.
  • Medicine: Ongoing research aims to explore its potential as a therapeutic agent for various diseases.

This compound's versatility makes it valuable in developing new materials and chemical processes within industrial settings .

Introduction to Pyrazolo[3,4-d]pyrimidine Scaffolds in Medicinal Chemistry

Structural and Functional Significance of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidine is a nitrogen-rich bicyclic heterocycle that serves as a bioisostere of the purine nucleobase adenine, enabling its competitive binding to ATP-binding sites in kinase domains. This scaffold forms the structural foundation of numerous therapeutic agents due to its capacity for hydrogen bonding, π-stacking interactions, and hydrophobic contacts within enzymatic pockets. The core structure consists of a fused pyrazole and pyrimidine ring, with substitution patterns at N1, C3, C4, and C6 critically modulating target selectivity and potency. Functionally substituted derivatives like 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine serve as versatile intermediates for synthesizing complex molecules with tailored pharmacological profiles. These compounds enable access to novel chemical space for drug discovery, particularly in oncology, where their ability to mimic ATP underpins kinase inhibition [8]. The scaffold's synthetic versatility allows for strategic decoration at multiple positions, facilitating optimization of physicochemical properties and binding affinity. Its presence in clinical candidates such as Dinaciclib (CDK inhibitor) and preclinical compounds targeting EGFR, VEGFR, and Src kinases highlights its broad utility in modulating oncogenic signaling pathways [6] [8].

Role of Substituent Engineering in Bioactivity: Focus on tert-Butyl, Chloro, and Methyl Groups

Strategic placement of tert-butyl, chloro, and methyl groups on the pyrazolo[3,4-d]pyrimidine core profoundly influences molecular conformation, binding kinetics, and cellular permeability. The tert-butyl moiety at N1 (e.g., in 1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidine [CID 135988483]) introduces substantial steric bulk that enhances selectivity by exploiting hydrophobic pockets in kinase domains. This substituent restricts molecular flexibility, reducing entropic penalties upon binding and improving target residence time. Concurrently, the chloro group at C4 or C6 (e.g., 1-(tert-butyl)-6-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine [CID 24271796]) acts as a versatile synthetic handle for nucleophilic displacement reactions with amines or thiols, enabling rapid diversification into active inhibitors. The methyl group at C3 or C6 (e.g., 1-(tert-butyl)-6-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine) modulates electron density within the ring system, enhancing π-stacking with aromatic residues in target proteins like EGFR or Src kinases.

Table 1: Comparative Bioactivity of Pyrazolo[3,4-d]pyrimidine Substituents

CompoundN1 SubstituentC4 SubstituentC6 SubstituentKey Biological Effects
1-tert-butyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidinetert-butylHClEnhanced kinase selectivity; hydrophobic pocket occupancy
1-(tert-butyl)-6-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidinetert-butylHCl, 3-CH₃Improved cellular permeability; electron-donating effects
4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidinemethylClCH₂ClDual reactivity for cross-linking; intermediate for antineoplastic derivatives [8]

The synergistic effects of these groups are evident in kinase inhibition profiles: Chloro at C6 enables displacement by anilines to generate ATP-competitive inhibitors, while tert-butyl at N1 disrupts interactions with off-target kinases. Additionally, methyl groups at C3 or C6 enhance metabolic stability by shielding reactive positions from oxidative metabolism [1] [3] [8].

Historical Development of Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors

The evolution of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors began with the discovery of PP1 (PhenylPyrazolo[3,4-d]pyrimidine-1), a Src family kinase inhibitor, which demonstrated the scaffold's capacity to occupy the adenine-binding pocket of tyrosine kinases. Early analogs featured unsubstituted phenyl rings at N1 but suffered from limited selectivity and solubility. The introduction of tert-butyl groups at N1 (e.g., 1-tert-butyl-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine [DB03023]) marked a pivotal advancement, as the bulky alkyl group improved selectivity for oncogenic kinases like Lyn, Src, and Lck by exploiting unique hydrophobic regions adjacent to the ATP-binding site [7].

Structural optimization campaigns in the 2010s focused on overcoming solubility limitations while maintaining potency. For example, compound 14 (Si306), derived from C4-aniline modifications, exhibited 0.13 μM IC50 against c-Src and significantly inhibited glioblastoma growth in xenograft models. Its prodrug versions incorporated N-methylpiperazine groups linked via O-alkyl carbamate chains to enhance aqueous solubility (>6 μg/mL) without compromising target engagement [5]. Concurrently, dimeric inhibitors (e.g., compound 16) were engineered by conjugating pyrazolo[3,4-d]pyrimidine cores with substrate-competitive peptides, achieving unparalleled selectivity through simultaneous binding to ATP and substrate domains [5].

Table 2: Evolution of Key Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

GenerationRepresentative CompoundPrimary TargetsInnovationLimitations Addressed
First-GenPP1Src family kinasesProof-of-concept ATP competitionLow selectivity; poor solubility
Second-Gen1-tert-butyl-3-(4-Cl-Ph)-4-amine [DB03023]Lyn, Src, LckN1-tert-butyl for selectivityModerate potency (μM range)
Third-GenSi306 (compound 14)c-Src (IC₅₀ = 0.13 μM)3-OH aniline; enhanced solubility & in vivo efficacyMetabolic instability
AdvancedCompound 16c-Src (S35 = 0.01)Bivalent ATP/protein-substrate inhibitionCell permeability challenges

Recent trends exploit C6 polar substituents (e.g., ethanolamine in compound 13) to improve water solubility while maintaining nanomolar potency against CDK2 (IC50 = 0.057–0.184 μM) and antiproliferative activity in HCT116 cells [6]. These innovations underscore the scaffold’s enduring relevance in kinase drug discovery, bridging traditional ATP-competitive designs with modern covalent and allosteric modalities [5] [6] [7].

Properties

CAS Number

1094418-20-8

Product Name

1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

IUPAC Name

1-tert-butyl-4-chloro-6-methylpyrazolo[3,4-d]pyrimidine

Molecular Formula

C10H13ClN4

Molecular Weight

224.69 g/mol

InChI

InChI=1S/C10H13ClN4/c1-6-13-8(11)7-5-12-15(9(7)14-6)10(2,3)4/h5H,1-4H3

InChI Key

KDEXLYBQKVAZMI-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=NN2C(C)(C)C)C(=N1)Cl

Canonical SMILES

CC1=NC2=C(C=NN2C(C)(C)C)C(=N1)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.